N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide
CAS No.: 1172774-64-9
Cat. No.: VC11938453
Molecular Formula: C19H16ClN5OS
Molecular Weight: 397.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172774-64-9 |
|---|---|
| Molecular Formula | C19H16ClN5OS |
| Molecular Weight | 397.9 g/mol |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-2-ethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H16ClN5OS/c1-2-25-16(8-10-22-25)18(26)24(12-14-5-3-4-9-21-14)19-23-15-7-6-13(20)11-17(15)27-19/h3-11H,2,12H2,1H3 |
| Standard InChI Key | JJXNRBQCZLHRHV-UHFFFAOYSA-N |
| SMILES | CCN1C(=CC=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
| Canonical SMILES | CCN1C(=CC=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Introduction
N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the benzothiazole derivative family. These compounds are widely studied for their biological and chemical properties due to their structural complexity and potential applications in medicinal chemistry.
Structural Overview
The compound features:
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A benzothiazole moiety, which is a heterocyclic structure known for its pharmacological relevance.
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A pyrazole ring, which often contributes to bioactivity in drug development.
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A pyridinyl group, enhancing the compound's ability to interact with biological targets.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN4OS |
| Molecular Weight | ~358.84 g/mol |
| Functional Groups | Amide, heterocycles (benzothiazole, pyrazole, pyridine) |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
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Formation of the benzothiazole core: This step involves chlorination and cyclization reactions.
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Pyrazole functionalization: The pyrazole ring is introduced via cycloaddition reactions.
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Amide bond formation: Coupling the benzothiazole and pyrazole intermediates with pyridinylmethylamine under controlled conditions.
Reaction Conditions:
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Solvents: Polar aprotic solvents like dimethylformamide (DMF).
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Catalysts: Acid or base catalysts to facilitate coupling reactions.
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Temperature: Typically maintained between 50–100°C to optimize yield.
Characterization Techniques
The compound's identity and purity can be confirmed using:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups through characteristic absorption bands.
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X-Ray Crystallography:
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Confirms the three-dimensional structure.
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Biological Significance
Benzothiazole derivatives, including this compound, are widely investigated for their potential pharmacological activities:
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Anticancer Activity:
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Benzothiazoles are known to inhibit enzymes involved in tumor growth.
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Antimicrobial Properties:
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Effective against bacterial and fungal strains due to their ability to disrupt cellular processes.
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Anti-inflammatory Effects:
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Interaction with inflammatory mediators has been observed in related compounds.
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Applications
This compound's unique structure allows it to participate in various chemical and biological applications:
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Medicinal Chemistry:
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Potential lead compound for drug development targeting cancer, infections, or inflammation.
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Chemical Biology:
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Used as a probe to study enzyme interactions or receptor binding.
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Material Science:
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Potential for use in developing advanced materials due to its stability and reactivity.
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Limitations and Challenges
While promising, challenges include:
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Solubility Issues:
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Limited solubility in aqueous media may hinder biological testing.
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Synthetic Complexity:
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Multi-step synthesis requires optimization for scalability.
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Toxicity Concerns:
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Detailed toxicological studies are necessary before therapeutic use.
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Future Directions
Research could focus on:
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Structure–activity relationship (SAR) studies to optimize pharmacological effects.
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Development of analogs with improved solubility and bioavailability.
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Exploration of its use in combination therapies for synergistic effects.
This comprehensive analysis highlights the importance of continued investigation into benzothiazole derivatives like this compound for advancing scientific knowledge and therapeutic innovation.
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